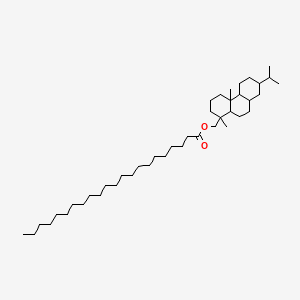

Dihydroabietyl behenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydroabietyl behenate is an ester derived from the combination of dihydroabietic acid and behenic acid. It is primarily used in cosmetic products for its emollient properties, which help to soften and smooth the skin . This compound belongs to the group of behenates, which are esters or salts of behenic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroabietyl behenate is synthesized through an esterification reaction between dihydroabietic acid and behenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then separated and purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dihydroabietyl behenate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the compound’s properties.

Reduction: Reduction reactions can convert the ester back to its corresponding alcohols and acids.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols and acids .

Scientific Research Applications

Dihydroabietyl behenate has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Its emollient properties make it useful in the formulation of skincare products, which are studied for their effects on skin health.

Medicine: Research into its potential therapeutic effects, particularly in dermatology, is ongoing.

Mechanism of Action

The mechanism of action of dihydroabietyl behenate primarily involves its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. This effect is achieved through the interaction of the ester with the lipid layers of the skin, enhancing its emollient properties .

Comparison with Similar Compounds

Similar Compounds

Behenyl alcohol: Another compound derived from behenic acid, used for its moisturizing properties.

Behenic acid: The parent acid of dihydroabietyl behenate, also used in skincare products.

Dihydroabietic acid: The other parent compound, known for its anti-inflammatory properties.

Uniqueness

This compound is unique due to its combined properties from both dihydroabietic acid and behenic acid. This combination results in a compound with superior emollient and skin-conditioning properties compared to its individual components .

Biological Activity

Dihydroabietyl behenate is a compound derived from the natural resin of pine trees, specifically from the abietane family of compounds. It is primarily utilized in cosmetic and pharmaceutical formulations due to its emulsifying properties and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial effects, anti-inflammatory properties, and applications in drug delivery systems.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity, particularly in topical formulations. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination. For instance, a patent describes formulations that include this compound as a non-toxic alternative to conventional preservatives, highlighting its ability to synergistically work with essential oils and botanical extracts to provide antimicrobial effects .

Table 1: Antimicrobial Efficacy of this compound in Formulations

| Study Reference | Test Organisms | Observed Efficacy | Concentration Used |

|---|---|---|---|

| Patent 2772634 | Staphylococcus aureus, E. coli | Significant reduction in microbial load | 5-10% w/w |

| European Patent EP 2773334 B1 | Various bacteria | Enhanced activity when combined with benzyl alcohol | 0.5-5% w/w |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects. It has been incorporated into formulations aimed at reducing inflammation in conditions such as pancreatitis. The compound's ability to decrease pain and inflammation makes it a valuable ingredient in therapeutic creams and ointments .

Case Study: Topical Application for Inflammatory Conditions

A clinical study investigated the use of a cream containing this compound for patients suffering from inflammatory skin conditions. The results indicated a marked improvement in symptoms, with participants reporting reduced redness and swelling after two weeks of application.

Drug Delivery Applications

This compound is also being explored for its potential in drug delivery systems, particularly through microneedle technology. This method allows for the transdermal delivery of active pharmaceutical ingredients (APIs), enhancing their bioavailability. The compound acts as a carrier that can facilitate the penetration of drugs through the skin barrier .

Table 2: Drug Delivery Systems Utilizing this compound

| Delivery Method | Advantages | Active Ingredients Used |

|---|---|---|

| Microneedle Arrays | Increased bioavailability; localized delivery | Cannabidiol prodrugs |

| Topical Creams | Reduces systemic side effects | Anti-inflammatory agents |

Properties

CAS No. |

127036-29-7 |

|---|---|

Molecular Formula |

C42H78O2 |

Molecular Weight |

615.1 g/mol |

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl docosanoate |

InChI |

InChI=1S/C42H78O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-40(43)44-34-41(4)31-25-32-42(5)38-29-27-36(35(2)3)33-37(38)28-30-39(41)42/h35-39H,6-34H2,1-5H3 |

InChI Key |

XFTTZBXOUVNRTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CCCC2(C1CCC3C2CCC(C3)C(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.